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Introduction
CY5.5-COOH chloride is a reactive near-infrared (NIR) cyanine dye that serves as a powerful

tool for labeling biomolecules, particularly for applications in flow cytometry. Its emission in the

far-red spectrum minimizes interference from cellular autofluorescence, leading to an improved

signal-to-noise ratio, a critical advantage in multi-color flow cytometry experiments. The

carboxylic acid chloride moiety is a highly reactive acylating agent that readily couples with

primary and secondary amines, such as the lysine residues on antibodies, to form stable amide

bonds. This document provides detailed application notes and protocols for the use of CY5.5-
COOH chloride in flow cytometry, covering antibody conjugation, cell staining, and data

acquisition, with a specific application example in the analysis of intracellular signaling

pathways.

Properties of CY5.5 Dye
CY5.5 is a member of the cyanine dye family, known for high molar extinction coefficients and

good quantum yields. Its fluorescence in the near-infrared range makes it ideal for deep tissue

imaging and for multiplex flow cytometry, as it reduces spectral overlap with many common

fluorophores.[1]
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Excitation Maximum: ~675 nm[2]

Emission Maximum: ~694 nm[2]

Recommended Laser Lines: 633 nm (HeNe) or 640 nm (Red Diode)

Quantitative Data: Comparison of Far-Red
Fluorochromes
When selecting a fluorochrome for flow cytometry, it is crucial to consider its performance

characteristics. The following table provides a comparison of CY5.5 with other commonly used

far-red dyes.

Feature CY5.5
Alexa Fluor
647

APC
(Allophycocya
nin)

APC-Cy7

Excitation Max

(nm)
~675 ~650 ~650 ~650

Emission Max

(nm)
~694 ~668 ~660 ~779

Molar Extinction

Coefficient

(cm⁻¹M⁻¹)

~250,000 ~270,000 ~700,000 ~200,000

Quantum Yield

(Φ)
~0.23 ~0.33 ~0.68

Not readily

available

Relative

Brightness
Bright Very Bright Very Bright Bright

Photostability Good Excellent Moderate Moderate

Data compiled from multiple sources.[3][4][5][6] Brightness is a product of the molar extinction

coefficient and quantum yield.
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Protocol 1: Conjugation of CY5.5-COOH Chloride to an
Antibody
This protocol describes the covalent labeling of an antibody with CY5.5-COOH chloride. The

highly reactive acyl chloride will readily react with primary amines on the antibody. Due to the

high reactivity of acyl chlorides and their susceptibility to hydrolysis in aqueous solutions, the

reaction should be performed efficiently and under optimized conditions.[7][8]

Materials:

Purified antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of

1-10 mg/mL. Avoid buffers containing Tris or glycine.

CY5.5-COOH chloride

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.0

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Purification column (e.g., Sephadex G-25)

Storage Buffer: PBS with 0.1% BSA and 0.02% sodium azide

Procedure:

Antibody Preparation: Dialyze the antibody against 1X PBS, pH 7.4 to remove any amine-

containing buffers or stabilizers. Adjust the antibody concentration to 2-10 mg/mL in PBS.

Dye Preparation: Immediately before use, dissolve CY5.5-COOH chloride in anhydrous

DMF or DMSO to a concentration of 10 mg/mL.

Reaction Setup:

Transfer the desired amount of antibody to a reaction tube.
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Add Reaction Buffer to the antibody solution to achieve a final concentration of 0.1 M and

a pH of 8.5-9.0.

Immediately add the dissolved CY5.5-COOH chloride to the antibody solution while

gently vortexing. A molar dye-to-protein ratio of 8:1 to 15:1 is a good starting point for IgG

antibodies. This ratio should be optimized for each specific antibody.

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100

mM to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes at room

temperature.

Purification: Separate the labeled antibody from the unconjugated dye using a gel filtration

column (e.g., Sephadex G-25) pre-equilibrated with Storage Buffer.

Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by

measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for

CY5.5).

Antibody
(with Lysine residues, -NH2)

CY5.5-Antibody Conjugate
(Stable Amide Bond, -CONH-)

Reaction at pH 8.5-9.0

CY5.5-COOH Chloride
(Acyl Chloride, -COCl)

HCl

Click to download full resolution via product page

Diagram 1: Antibody Conjugation with CY5.5-COOH Chloride.

Protocol 2: Cell Surface Staining for Flow Cytometry
This protocol provides a general procedure for staining cell surface markers on suspended

cells using a CY5.5-conjugated antibody.
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Materials:

Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

CY5.5-conjugated primary antibody

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

(Optional) Fc block reagent

(Optional) Viability dye (e.g., Propidium Iodide, 7-AAD)

FACS tubes

Procedure:

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in

ice-cold Flow Cytometry Staining Buffer.

Fc Blocking (Optional): If staining cells that express Fc receptors (e.g., macrophages, B

cells), pre-incubate the cells with an Fc block reagent for 10-15 minutes at 4°C to prevent

non-specific antibody binding.

Staining:

Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into FACS tubes.

Add the predetermined optimal concentration of the CY5.5-conjugated antibody to the

cells.

Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

Washing:

Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

Centrifuge at 300-400 x g for 5 minutes at 4°C.

Carefully decant the supernatant.
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Repeat the wash step twice.

Resuspension and Data Acquisition:

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

(Optional) Add a viability dye just before analysis to exclude dead cells.

Acquire the samples on a flow cytometer equipped with a 633 nm or 640 nm laser.
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Add Viability Dye
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Diagram 2: Workflow for cell surface staining.
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Protocol 3: Intracellular Staining for Signaling Pathway
Analysis
CY5.5-conjugated antibodies are valuable for analyzing intracellular signaling pathways, such

as the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a key

event in cytokine signaling.[9][10]

Materials:

In addition to materials from Protocol 2:

Fixation Buffer (e.g., 2-4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 90% ice-cold methanol or a commercial permeabilization

buffer)

CY5.5-conjugated anti-phospho-STAT3 (pSTAT3) antibody

Procedure:

Cell Stimulation (if applicable): Culture cells under desired conditions and stimulate with an

appropriate ligand (e.g., IL-6) to induce STAT3 phosphorylation. Include an unstimulated

control.

Cell Fixation:

After stimulation, immediately fix the cells by adding an equal volume of Fixation Buffer

and incubate for 10-15 minutes at room temperature.

Wash the cells twice with Flow Cytometry Staining Buffer.

Permeabilization:

Resuspend the fixed cells in ice-cold Permeabilization Buffer.

Incubate on ice for 30 minutes.

Wash the cells twice with Flow Cytometry Staining Buffer.
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Intracellular Staining:

Resuspend the permeabilized cell pellet in 100 µL of Flow Cytometry Staining Buffer.

Add the CY5.5-conjugated anti-pSTAT3 antibody.

Incubate for 30-60 minutes at room temperature in the dark.

Washing and Data Acquisition:

Wash the cells twice with Flow Cytometry Staining Buffer.

Resuspend the cells in 300-500 µL of Staining Buffer.

Acquire data on a flow cytometer.

Application Example: Analysis of the JAK-STAT
Signaling Pathway
The JAK-STAT signaling pathway is a critical cascade for a multitude of cytokines and growth

factors, playing a central role in immunity, cell proliferation, and differentiation.[11]

Dysregulation of this pathway is implicated in various diseases, including cancers and

autoimmune disorders. Flow cytometry using fluorochrome-conjugated antibodies against

phosphorylated STAT proteins is a powerful method to analyze the activation state of this

pathway at the single-cell level.[12]
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Diagram 3: Simplified JAK/STAT3 signaling pathway.
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Troubleshooting
Issue Possible Cause Solution

Low fluorescence signal

- Suboptimal dye-to-protein

ratio- Low antibody

concentration- Photobleaching

- Optimize the DOL during

conjugation.- Titrate the

antibody to find the optimal

staining concentration.- Protect

the dye and conjugates from

light.

High background staining

- Non-specific antibody

binding- High dye-to-protein

ratio

- Use an Fc block.- Include a

viability dye to exclude dead

cells.- Reduce the DOL.

Poor cell viability
- Harsh cell preparation-

Toxicity of reagents

- Handle cells gently and keep

them on ice.- Use high-quality,

azide-free buffers for live-cell

applications.

No signal in intracellular

staining

- Inefficient

fixation/permeabilization-

Phosphatase activity

- Optimize fixation and

permeabilization steps for your

cell type.- Add phosphatase

inhibitors to buffers.

Conclusion
CY5.5-COOH chloride is a valuable reagent for labeling antibodies and other proteins for flow

cytometry. Its far-red fluorescence minimizes autofluorescence and allows for its inclusion in

complex multi-color panels. The protocols provided herein offer a framework for successful

conjugation and staining, enabling researchers to effectively utilize this fluorophore for a wide

range of applications, including the detailed analysis of intracellular signaling events. As with

any fluorescent labeling, optimization of conjugation and staining conditions is crucial for

achieving the best results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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